![molecular formula C12H17NO2 B1278151 [3-(Morpholinomethyl)phenyl]methanol CAS No. 91271-64-6](/img/structure/B1278151.png)

[3-(Morpholinomethyl)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

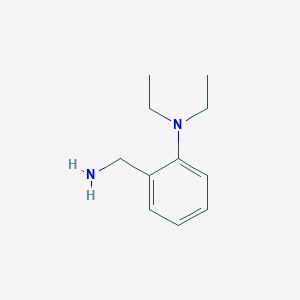

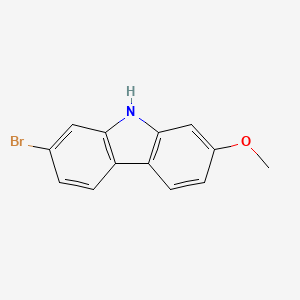

“[3-(Morpholinomethyl)phenyl]methanol” is a chemical compound with the molecular formula C12H17NO2 . It has an average mass of 207.269 Da and a mono-isotopic mass of 207.125931 Da .

Synthesis Analysis

The synthesis of “[3-(Morpholinomethyl)phenyl]methanol” and its derivatives has been reported in the literature . For instance, a study reports the synthesis and in vitro biological assessment of two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans as potential anticancer agents . Another review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of “[3-(Morpholinomethyl)phenyl]methanol” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider and PubChem .Wissenschaftliche Forschungsanwendungen

1. Methanol in Energy and Fuel Applications

Methanol, often derived from hydrogen and carbon monoxide, serves as a foundational chemical in various energy applications. It's a clean-burning fuel that reduces emissions when used in internal combustion engines. Methanol's potential as a peaking fuel in coal gasification combined cycle power stations, specifically in integrated gasification combined cycle (IGCC) setups, has been noted. This application leverages methanol produced from CO-rich gas during low power demand periods and utilizes it as auxiliary fuel in combined-cycle gas turbines during peak power demand periods (Cybulski, 1994).

2. Methanol in Hydrogen Production

Hydrogen, a clean and efficient energy carrier, can be produced from methanol through various reforming processes. These include steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The development of novel reactor technologies and catalysts, such as copper-based catalysts with enhanced activity and selectivity towards CO2, is crucial for efficient hydrogen production from methanol. These innovations aim to overcome challenges like catalyst deactivation and low stability (García et al., 2021).

3. Methanol as a Chemical Marker in Power Transformers

Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil can indicate the degradation of insulating paper, aiding in the maintenance and longevity of these critical components in electrical power systems (Jalbert et al., 2019).

4. Methanol in Chemical Synthesis and Industry

Methanol serves as a key intermediate in various chemical synthesis processes. For instance, it's involved in the synthesis of dimethyl ether (DME), a clean fuel and valuable chemical. The dehydration of methanol to produce DME is facilitated by various catalysts, highlighting methanol's role in bridging renewable resources with chemical production (Bateni & Able, 2018).

Safety And Hazards

“[3-(Morpholinomethyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,14H,4-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSCOCJCNMSXOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428142 |

Source

|

| Record name | [3-(morpholinomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Morpholinomethyl)phenyl]methanol | |

CAS RN |

91271-64-6 |

Source

|

| Record name | [3-(morpholinomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)